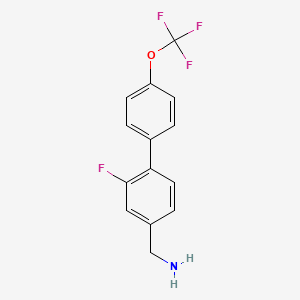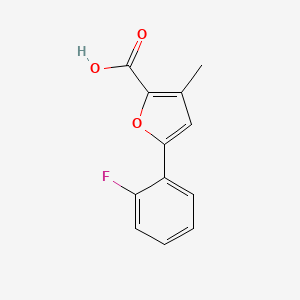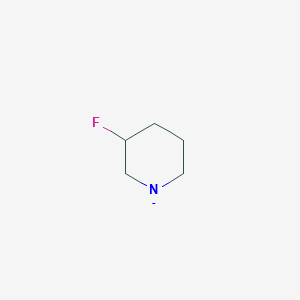
C-(2-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to the biphenyl core, along with a methylamine group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between 2-fluorophenylboronic acid and 4-bromo-1-(trifluoromethoxy)benzene in the presence of a palladium catalyst and a base.
Introduction of the Methylamine Group: The resulting biphenyl intermediate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamine group at the desired position.
Industrial Production Methods
Industrial production of C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反应分析
Types of Reactions
C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Methylamine, sodium hydride, and various nucleophiles.
Major Products Formed
Oxidation: Oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with different functional groups.
科学研究应用
C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Shares the trifluoromethoxy group and is used in similar applications.
4-(Trifluoromethoxy)benzoic acid: Another compound with a trifluoromethoxy group, used in organic synthesis and material science.
Uniqueness
C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine is unique due to the specific combination of the fluorine atom, trifluoromethoxy group, and methylamine group on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
属性
分子式 |
C14H11F4NO |
|---|---|
分子量 |
285.24 g/mol |
IUPAC 名称 |
[3-fluoro-4-[4-(trifluoromethoxy)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C14H11F4NO/c15-13-7-9(8-19)1-6-12(13)10-2-4-11(5-3-10)20-14(16,17)18/h1-7H,8,19H2 |
InChI 键 |
YOMUURRQJAKMER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)CN)F)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14768677.png)









